Ethyl 4-(2-cyclopropylacetyl)benzoate
Description
Ethyl 4-(2-cyclopropylacetyl)benzoate (CAS: 1393125-65-9) is an ester derivative of benzoic acid featuring a cyclopropylacetyl substituent at the para position of the benzene ring. The compound’s structure combines a cyclopropane ring—a highly strained three-membered hydrocarbon system—with an acetyl group, which is further esterified to an ethyl moiety.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-(2-cyclopropylacetyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-7-5-11(6-8-12)13(15)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
IALZKFJYBSJABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC2CC2 |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 4-(2-cyclopropylacetyl)benzoate has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(2-cyclopropylacetyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate
Structure : This analog (CAS: 1166756-84-8) replaces the cyclopropylacetyl group with a 5-isopropyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₄H₁₆N₂O₃ , with a molar mass of 260.29 g/mol .
Key Differences :
Ethyl 4-(dimethylamino)benzoate
Key Differences:
- Reactivity: In resin chemistry, the dimethylamino group acts as a co-initiator, demonstrating higher reactivity (e.g., degree of conversion in polymerization) compared to methacrylate-based analogs.
- Physical Properties: Resins with dimethylamino-substituted benzoates exhibit superior mechanical properties, attributed to stronger intermolecular interactions. Cyclopropylacetyl’s non-polar nature might reduce compatibility in polar polymer systems .
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate
Structure: This pyrimidine derivative (C₂₃H₂₃N₃O₂) includes a fused pyrimidine ring system linked via an amino group to the benzoate ester . Key Differences:
- Crystallography: The pyrimidine ring induces planarity in the crystal lattice (dihedral angles <10° between aromatic systems), whereas the cyclopropylacetyl group’s non-planar structure could disrupt crystallinity, affecting solubility and melting points.
- Bioactivity: Pyrimidine derivatives are known for phosphodiesterase-4 inhibition. The cyclopropane’s strain might mimic steric hindrance in enzyme binding, but its electron-rich acetyl group could alter electronic interactions compared to pyrimidine’s heteroaromatic system .
Ethyl 4-(2-butylcyclopropyl)butanoate
Structure: This analog (CAS: 832740-02-0) contains a butyl-substituted cyclopropane fused to a butanoate chain. Its molecular formula is C₁₃H₂₄O₂ (molar mass: 212.33 g/mol) . Key Differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
